Imazaquin
Overview
Description
Imazaquin is an organic compound belonging to the class of imidazolinone herbicides. It is primarily used to control a broad spectrum of weed species. This compound is a colorless or white solid, although commercial samples can appear brown or tan. This compound is known for its effectiveness in inhibiting the growth of weeds by targeting specific enzymes involved in amino acid synthesis .
Mechanism of Action
Target of Action
Imazaquin, an imidazolinone herbicide, primarily targets the enzyme acetohydroxy acid synthase (AHAS) . AHAS is the first enzyme in the branched-chain amino acid pathway that leads to the synthesis of amino acids leucine, isoleucine, and valine . These amino acids are essential for protein synthesis and plant growth.
Mode of Action
This compound inhibits the activity of AHAS, thereby blocking the synthesis of the branched-chain amino acids . This inhibition disrupts protein synthesis and halts the growth of the plant, leading to its eventual death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the branched-chain amino acid synthesis pathway . By inhibiting AHAS, this compound prevents the production of leucine, isoleucine, and valine . These amino acids are crucial for protein synthesis, and their absence disrupts normal cellular functions, leading to plant death .
Pharmacokinetics
It’s known that this compound is soluble in water , which suggests it can be readily taken up by plants and transported within the plant system.
Result of Action
The inhibition of AHAS by this compound leads to a deficiency in essential amino acids, disrupting protein synthesis and growth in plants . This results in the death of the plant, making this compound effective as a herbicide .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and soil composition . For instance, the rate at which this compound aggregates on soil humic acids is most affected by the environmental pH . This compound has shown greater adsorption at lower pHs . Adsorption is greatest at a pH nearest the pKa of the carboxylic group of this compound . This suggests that the efficacy and stability of this compound can vary depending on the environmental conditions.
Biochemical Analysis
Biochemical Properties
Imazaquin controls weed growth through the inhibition of specific amino acids that are vital for plant growth . It interacts with the enzyme acetohydroxy acid synthase (AHAS), which is responsible for the synthesis of the amino acids valine, leucine, and isoleucine .
Cellular Effects
The effects of this compound on cells are primarily due to its inhibition of AHAS. This enzyme inhibition disrupts the synthesis of essential amino acids, thereby affecting cellular processes such as protein synthesis .
Molecular Mechanism
This compound exerts its effects at the molecular level through the inhibition of the AHAS enzyme . This inhibition disrupts the biosynthesis of branched-chain essential amino acids, leading to impaired protein synthesis and growth in plants .
Temporal Effects in Laboratory Settings
A study of this compound degradation in agricultural soil from Binzhou, China, showed that the degradation followed first-order kinetics, with a half-life of less than 8.5 days .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the biosynthesis of branched-chain amino acids . It inhibits the AHAS enzyme, disrupting this metabolic pathway .
Subcellular Localization
Given its mode of action, it is likely to be localized in the cytoplasm where the AHAS enzyme is found .
Preparation Methods
Synthetic Routes and Reaction Conditions
Imazaquin is synthesized through a series of chemical reactions involving the formation of an imidazolinone ring. The synthetic route typically starts with the reaction of phthalimide with various reagents to form a tricyclic compound. This compound is then further reacted to form the imidazolinone ring structure .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions
Imazaquin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its degradation and transformation in the environment.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pH, and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include its metabolites, such as 4-methylene-2-(quinolin-2-yl)-1H-imidazol-5(4H)-one, quinoline-3-carbaldehyde, and other related compounds .
Scientific Research Applications
Imazaquin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of imidazolinone herbicides and their interactions with various reagents.
Biology: Investigated for its effects on plant growth and development, particularly in controlling weed species.
Medicine: Explored for its potential use in developing new herbicidal formulations with improved efficacy and safety profiles.
Industry: Widely used in agriculture to control weeds in crops such as soybeans, turf, and ornamentals
Comparison with Similar Compounds
Imazaquin belongs to the imidazolinone class of herbicides, which also includes compounds such as imazamethabenz-methyl, imazapyr, imazapic, imazethapyr, and imazamox. These compounds share a similar core structure but differ in their attached ring structures and specific functional groups. This compound is unique in its specific ring structure and its effectiveness in controlling a wide range of weed species .
List of Similar Compounds
- Imazamethabenz-methyl
- Imazapyr
- Imazapic
- Imazethapyr
- Imazamox
Properties
IUPAC Name |
2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)quinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-9(2)17(3)16(23)19-14(20-17)13-11(15(21)22)8-10-6-4-5-7-12(10)18-13/h4-9H,1-3H3,(H,21,22)(H,19,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABMTIJINOIHOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
81335-47-9 (mono-ammonium salt), 115787-29-6 (mono-K salt), 81335-46-8 (mono-Na salt), 81335-49-1 (Ca salt) | |
Record name | Imazaquin [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3024152 | |
Record name | Imazaquin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3024152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or tan solid; Technical product: Odorless white solid; [HSDB] Yellowish grey solid; [EFSA] | |
Record name | Imazaquin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9453 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Sol in water /Imazaquin ammonium salt/, Slightly soluble in some organic solvents., Sol in water @ 25 °C: 60-120 ppm | |
Record name | IMAZAQUIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6677 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
<0.013 mPa @ 60 °C | |
Record name | IMAZAQUIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6677 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless solid, Tan solid, Crystals from hexane + ethyl acetate | |
CAS No. |
81335-37-7 | |
Record name | Imazaquin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81335-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imazaquin [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imazaquin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3024152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMAZAQUIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LZY7C31XA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | IMAZAQUIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6677 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
219-222 °C (decomposition) | |
Record name | IMAZAQUIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6677 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of imazaquin, and how does it exert its herbicidal effect?
A1: this compound acts by inhibiting the enzyme acetohydroxyacid synthase (AHAS) [, ], also known as acetolactate synthase (ALS) [, , , , , ]. This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (BCAAs) - valine, leucine, and isoleucine - which are essential for plant growth and development. By inhibiting AHAS, this compound disrupts BCAA production, leading to growth arrest and eventually plant death [].
Q2: Does the accumulation of 2-ketobutyrate and 2-aminobutyrate contribute to this compound's phytotoxicity?
A2: Contrary to previous assumptions, research has shown that the accumulation of 2-ketobutyrate and 2-aminobutyrate, which are byproducts of AHAS inhibition, is not the primary cause of this compound's phytotoxicity []. Instead, the depletion of BCAAs due to AHAS inhibition is thought to be the main driver of growth inhibition [].
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C17H17N3O3 and a molecular weight of 311.3 g/mol.
Q4: How does this compound perform under different soil moisture conditions?
A4: this compound exhibits varying bioavailability under different soil moisture regimes. It persists longer in dry soil conditions compared to moist environments [, ]. Wetting and drying cycles can influence this compound's adsorption and desorption properties, potentially leading to increased bioavailability after rewetting [].
Q5: Does this compound possess any catalytic properties relevant to its herbicidal action?
A5: this compound is not known to possess any direct catalytic properties relevant to its herbicidal action. Its mode of action primarily involves binding to and inhibiting the enzyme AHAS, rather than catalyzing a specific chemical reaction.
Q6: Have computational methods been used to study this compound's properties or behavior?
A6: While the provided abstracts don't mention specific computational studies, QSAR (Quantitative Structure-Activity Relationship) models could be developed to correlate this compound's structure with its herbicidal activity and explore the impact of structural modifications on its potency and selectivity [].
Q7: How does this compound's formulation affect its leaching in soil?
A8: Formulating this compound with specific carriers can significantly reduce its leaching potential. For example, a clay-based formulation of R-imazaquin using hexadecyltrimethylammonium-saturated montmorillonite (SA-HDTMA) exhibited reduced leaching compared to the non-formulated racemic this compound or pure R-enantiomer []. This suggests that appropriate formulation strategies can enhance this compound's environmental profile.
Q8: How stable is this compound under different environmental conditions?
A9: this compound degrades relatively quickly in soil, with a half-life ranging from 8 to 25 days depending on soil type and environmental factors [, , , ]. Microbial degradation plays a significant role in this compound breakdown, with faster degradation observed in warm, moist conditions favorable for microbial activity []. Additionally, photodecomposition by ultraviolet light or sunlight can contribute to this compound dissipation, particularly on the soil surface [].
Q9: Are there any specific regulatory guidelines for the safe handling and use of this compound?
A9: While the abstracts don't mention specific SHE regulations, it's crucial to highlight that like all agrochemicals, this compound's use and handling are subject to stringent regulations. It's essential to consult and adhere to the safety guidelines and regulations stipulated by relevant authorities in the countries where it is used.
Q10: How do soil properties affect the persistence and mobility of this compound?
A11: this compound's behavior in soil is strongly influenced by soil properties. Its mobility is higher in sandy soils with low organic matter and clay content compared to clay soils with higher organic matter content [, , , , ]. Soil pH significantly affects this compound's sorption, with increased sorption at lower pH values due to its pKa of 3.8 [, ]. Soil organic matter content also plays a role, with higher organic matter levels generally leading to increased this compound retention [].
Q11: How is this compound metabolized in plants?
A14: While the specific metabolic pathways are not detailed in the abstracts, studies using radiolabeled 14C-imazaquin show that it is metabolized into various compounds, including soluble and insoluble metabolites []. The rate of metabolism can be influenced by factors like plant species, environmental conditions, and the use of herbicide antidotes.
Q12: Has resistance to this compound been observed in any weed species, and what are the mechanisms involved?
A16: Yes, resistance to this compound has been reported in several weed species, including common cocklebur (Xanthium strumarium) [] and amaranth pigweed (Amaranthus hybridus) []. The primary mechanism of resistance is often attributed to mutations in the ALS enzyme, reducing its sensitivity to this compound [].
Q13: Does this compound resistance confer cross-resistance to other herbicides?
A17: Yes, resistance to this compound often confers cross-resistance to other herbicides that also target the ALS enzyme, such as chlorimuron and imazethapyr [, ]. This highlights the importance of implementing integrated weed management strategies to prevent or delay the development of herbicide resistance.
Q14: What are the potential risks of this compound carryover to rotational crops?
A18: this compound's persistence in soil can pose risks of carryover injury to sensitive rotational crops planted in the following season [, , , ]. The severity of injury depends on factors like this compound application rate, soil type, environmental conditions, and the sensitivity of the rotational crop. For instance, cotton (Gossypium hirsutum) has shown varying sensitivity to this compound residues depending on the application rate and soil type [, ].
Q15: Are there any known antidotes to mitigate this compound injury in crops?
A19: Yes, certain compounds can act as antidotes to reduce this compound injury in crops. Naphthalic anhydride (NA) seed treatment has shown consistent protection against this compound injury in corn and sorghum []. Other antidotes include CGA 92194, flurazole, and dichlormid, but their efficacy can vary [].
Q16: Can this compound be used in combination with other herbicides for improved weed control?
A20: Yes, this compound is often used in combination with other herbicides to broaden the weed control spectrum and enhance efficacy [, , ]. For example, combinations of this compound with metribuzin have shown effective control of sicklepod in soybean, even at lower than recommended rates [].
Q17: Are there any alternative herbicides with similar modes of action to this compound?
A22: Yes, several other herbicides inhibit AHAS, such as chlorimuron, imazethapyr, sulfonylureas, and triazolopyrimidines [, , ]. These herbicides share a similar mode of action with this compound but may exhibit different efficacies, selectivities, and environmental profiles.
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